molecular formula C24H16FN5OS B2418260 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1797160-84-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2418260
CAS No.: 1797160-84-9
M. Wt: 441.48
InChI Key: PYAYFMVALCJCNA-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor targeting Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) , key signaling nodes in hematopoietic and oncogenic pathways. Its primary research value lies in the investigation of JAK2-driven malignancies such as myeloproliferative neoplasms (MPNs) and FLT3-ITD positive acute myeloid leukemia (AML) . By potently inhibiting the constitutive activation of these kinases, this compound induces apoptosis and suppresses proliferation in dependent cell lines, providing a crucial tool for elucidating the signaling networks that drive these hematological cancers and for evaluating potential therapeutic strategies in preclinical models. The compound's design incorporates a specific pharmacophore that enhances selectivity, reducing off-target effects and making it a valuable chemical probe for dissecting the complex roles of JAK2 and FLT3 in disease pathogenesis and for supporting the development of targeted oncology agents.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5OS/c25-19-12-6-4-10-17(19)24-28-22(15-32-24)18-11-5-7-13-20(18)27-23(31)21-14-26-30(29-21)16-8-2-1-3-9-16/h1-15H,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAYFMVALCJCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that incorporates a triazole and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazole ring linked to a thiazole unit and phenyl groups, which contribute to its pharmacological properties. The presence of the fluorophenyl group enhances its lipophilicity and biological interaction potential.

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, the thiazole moiety has been associated with cytotoxic effects against various cancer cell lines. One study reported that thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, indicating potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound may inhibit bacterial growth through disruption of bacterial cell wall synthesis or interference with metabolic pathways. A related study highlighted that thiazole compounds demonstrated significant antibacterial activity against Mycobacterium strains .

Anti-inflammatory Effects

Thiazoles and triazoles have been documented to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. The specific anti-inflammatory mechanisms for the compound may involve the inhibition of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl and thiazole rings significantly influence the biological activity of the compounds. For example:

  • Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Substitutions at specific positions on the thiazole ring can either increase or decrease activity depending on their electronic nature and steric effects .

Data Table: Biological Activities Summary

Activity IC50/Effect Reference
AnticancerIC50 = 1.61 - 1.98 µg/mL
AntimicrobialEffective against Mycobacterium
Anti-inflammatoryInhibition of cytokines

Case Studies

  • Anticancer Study : A series of substituted thiazoles were tested for their cytotoxicity against various cancer cell lines, demonstrating that modifications in the phenyl group significantly affected their potency.
  • Antimicrobial Research : A study focused on thiazole derivatives showed promising results against resistant bacterial strains, suggesting that structural modifications can enhance efficacy against hard-to-treat infections.

Scientific Research Applications

Antimicrobial Activity

The thiazole and triazole rings in this compound contribute to its antimicrobial properties. Research indicates that derivatives containing these structures exhibit significant activity against various bacterial and fungal strains.

  • Mechanism of Action : The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid synthesis.
  • Case Study : A study on thiazole derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by resistant strains .
  • Table of Antimicrobial Efficacy :
Microbial StrainActivity ObservedReference
Staphylococcus aureusSignificant
Escherichia coliSignificant
Fungal StrainsModerate

Anticancer Properties

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has shown promising anticancer activity in various studies.

  • In Vitro Studies : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), showing cytotoxic effects.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the inhibition of specific protein kinases involved in cell cycle regulation .
  • Table of IC50 Values :
Cancer Cell LineIC50 Value (µM)Reference
MCF712.5
A54915.0
HCT11610.0

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to modulate inflammatory pathways.

  • Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Case Study : In a study evaluating thiazole derivatives, compounds similar to this one showed a significant reduction in inflammation markers in vitro .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

  • Absorption : The lipophilic nature suggests rapid absorption post-administration.
  • Distribution : Likely to distribute widely within tissues due to its structural characteristics.
  • Metabolism and Excretion : Primarily metabolized in the liver with renal excretion pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-phenyl-2H-1,3-triazole-4-carboxamide?

  • Methodology : The synthesis of structurally similar thiazole-triazole hybrids typically involves multi-step protocols. For example:

Thiazole ring formation : React 2-fluorophenyl-substituted thiourea derivatives with α-bromo ketones in ethanol or THF under reflux (60–80°C) to form the thiazole core .

Triazole-carboxamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the triazole-carboxylic acid intermediate with aniline derivatives. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

  • Key parameters : Monitor reaction progress by TLC and confirm purity via melting point analysis and HPLC (>95% purity).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Assign peaks based on substituent effects. For instance, the 2-fluorophenyl group on the thiazole ring shows characteristic deshielding in 13C NMR (δ ~160 ppm for C-F) .
  • FT-IR : Confirm carboxamide formation via N-H stretching (~3300 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹) .
  • Elemental analysis : Validate C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the thiazole-triazole hybrid?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement, focusing on resolving torsional angles between the thiazole and triazole rings. For fluorinated analogs, prioritize high-resolution data (≤1.0 Å) to accurately model fluorine’s electron-withdrawing effects .
  • Data interpretation : Compare bond lengths (e.g., C-S in thiazole: ~1.74 Å) and angles with DFT-optimized structures to validate intramolecular interactions .

Q. What strategies mitigate contradictory biological activity data across fluorinated thiazole-triazole analogs?

  • Methodology :

Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) and assess activity against target enzymes (e.g., kinase inhibition assays) .

Computational docking : Use AutoDock Vina to model binding poses, focusing on fluorine’s role in hydrophobic interactions or halogen bonding .

  • Case study : Fluorine at the 2-position may sterically hinder binding in certain protein pockets, explaining reduced activity compared to 4-fluorophenyl analogs .

Q. How can reaction conditions be optimized to minimize byproducts during triazole ring formation?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., CuI for click chemistry). Use LC-MS to quantify byproducts like uncyclized intermediates .
  • Statistical modeling : Apply response surface methodology (RSM) to identify optimal conditions (e.g., 100°C in DMF with 5 mol% CuI yields >85% product) .

Data Analysis & Validation

Q. How should researchers address discrepancies in NMR spectral data for fluorinated analogs?

  • Methodology :

  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; fluorine’s electronegativity may shift proton signals in polar solvents .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., aromatic protons near the thiazole ring) .

Q. What computational tools predict the physicochemical properties of this compound?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate logP (~3.5), solubility (moderate), and bioavailability. Fluorine’s lipophilicity may enhance membrane permeability .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to correlate with reactivity .

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